3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride is an organic compound that features a biphenyl group attached to an isoxazole ring, which is further functionalized with a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Carbonyl Chloride Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Cycloaddition Reactions: The isoxazole ring can undergo cycloaddition reactions with various dienophiles and dipolarophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Cycloaddition Reactions: Reagents include alkenes, alkynes, and nitrile oxides under thermal or photochemical conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitro, Sulfonyl, and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Cycloadducts: Formed from cycloaddition reactions.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives . The biphenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Isoxazole Derivatives: Compounds containing the isoxazole ring, known for their diverse biological activities.
Carbonyl Chloride Compounds: Compounds with a carbonyl chloride group, widely used in organic synthesis.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride is unique due to the combination of the biphenyl group, isoxazole ring, and carbonyl chloride functionality
Properties
Molecular Formula |
C17H12ClNO2 |
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Molecular Weight |
297.7 g/mol |
IUPAC Name |
5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C17H12ClNO2/c1-11-15(17(18)20)16(19-21-11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
XEZWJXBAONYOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)Cl |
Origin of Product |
United States |
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